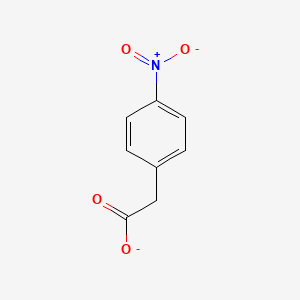

(4-Nitrophenyl)acetate

Vue d'ensemble

Description

(4-Nitrophenyl)acetate (4-NPA) is a synthetic aromatic ester widely used as a chromogenic substrate in enzymatic assays due to its hydrolysis product, 4-nitrophenol, which exhibits strong absorbance at 405–410 nm. This compound is characterized by an acetate group esterified to the para position of a nitro-substituted benzene ring. Key applications include:

- Enzyme Kinetics: Used to quantify hydrolytic activity of esterases, acetyl xylan esterases (AXEs), and carboxylate esterases .

- Synthetic Chemistry: Serves as a precursor for synthesizing heterocyclic compounds, such as 1,3,4-thiadiazoles and isoquinolines, with antimicrobial or antiproliferative properties .

- Mechanistic Studies: Hydrolysis by acetate anion proceeds via general base catalysis, as nucleophilic catalysis is ruled out due to the absence of covalent intermediates like acetic anhydride .

Applications De Recherche Scientifique

Enzyme Substrate in Assays

Role in Phosphatase Assays

(4-Nitrophenyl)acetate serves as a substrate for various phosphatases, including alkaline phosphatase and protein tyrosine phosphatase. The hydrolysis of this compound releases p-nitrophenol, which can be quantified spectrophotometrically due to its yellow color at a wavelength of 405 nm. This property makes it a valuable tool in enzyme kinetics studies and diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA) .

Colorimetric Detection

The reaction of this compound with phosphatases leads to a color change that can be measured, allowing for the determination of enzyme activity. This method is favored due to its simplicity and the ability to conduct high-throughput screening .

Biocatalyst Development

Designing Esterases

Recent studies have focused on engineering novel esterases that exhibit high activity towards this compound. For instance, a de novo designed esterase demonstrated significant lytic activity against this substrate, indicating its potential for industrial applications where robust biocatalysts are required . This work highlights the importance of computational methods in enzyme design, paving the way for future advancements in biocatalysis.

Applications in Organic Synthesis

this compound is utilized as a reagent in organic synthesis, particularly in the formation of esters and other derivatives. Its reactivity allows for the introduction of the nitrophenyl group into various organic molecules, facilitating the synthesis of complex compounds used in pharmaceuticals and agrochemicals .

Case Study: Esterase Activity Optimization

A study aimed at optimizing esterase activity towards this compound involved point mutations to enhance catalytic efficiency. The engineered esterase exhibited improved performance compared to natural enzymes, demonstrating the potential for tailored biocatalysts in industrial processes .

Case Study: Enzyme Activity Measurement

In another research project, this compound was employed to evaluate the activity of various phosphatases under different conditions. The results indicated that factors such as pH and temperature significantly influenced enzyme kinetics, underscoring the utility of this substrate in biochemical research .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Enzyme Assays | Used as a substrate for phosphatases to quantify enzyme activity | Colorimetric detection at 405 nm |

| Biocatalyst Development | Engineered esterases designed for high activity towards this compound | Significant lytic activity confirmed |

| Organic Synthesis | Reagent for synthesizing esters and introducing nitrophenyl groups | Facilitates complex compound synthesis |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The primary reaction of (4-nitrophenyl)acetate is its hydrolysis, which can occur through both non-catalyzed and enzyme-catalyzed mechanisms.

-

Non-Catalyzed Hydrolysis : The hydrolysis of this compound in aqueous solutions leads to the formation of p-nitrophenol and acetic acid. The reaction can be represented as:

The kinetics of this reaction can be influenced by factors such as pH, temperature, and the presence of solvents.

-

Enzyme-Catalyzed Hydrolysis : Various enzymes catalyze the hydrolysis of this compound, including trypsin, chymotrypsin, and carbonic anhydrase.

-

Trypsin : The study of trypsin-catalyzed hydrolysis indicates that the reaction proceeds through a three-stage mechanism involving enzyme-substrate complex formation, acetylation of the enzyme, and deacetylation to regenerate the active enzyme. The pH dependence suggests that the active site may be influenced by protonation states of amino acid residues .

-

Carbonic Anhydrase : Research shows that carbonic anhydrase III catalyzes the hydrolysis at a site distinct from its active site for CO2 hydration. The pH profile indicates involvement of a group with a around 6.5 .

-

Kinetic Studies

Kinetic studies have been conducted to understand the reaction rates and mechanisms involved in the hydrolysis of this compound:

-

Kinetic Parameters : For enzymatic reactions, parameters such as Michaelis-Menten constants and turnover numbers are critical. For example, a study using carboxylesterase revealed a value of 0.83 mmol/L and an IC50 value indicating inhibition by bis(p-nitrophenyl) phosphate .

-

Brönsted-Type Plots : These plots help elucidate the relationship between reaction rates and acidity/basicity of nucleophiles involved in the hydrolysis process .

Thermodynamic Data

Thermodynamic studies provide insights into the enthalpy changes associated with hydrolysis reactions:

-

The standard enthalpy change () for the hydrolysis of this compound has been calculated to be approximately -27.2 kJ/mol under specific conditions . This negative value indicates that the reaction is exothermic.

Key Findings from Studies

-

The hydrolysis of this compound is a versatile reaction for studying enzymatic activity due to its clear colorimetric change upon product formation.

-

Enzymatic reactions involving this compound often exhibit complex kinetics influenced by various factors including substrate concentration and enzyme characteristics.

Data Table

| Reaction Type | Enzyme/Condition | (mmol/L) | (s) | (kJ/mol) |

|---|---|---|---|---|

| Non-Catalyzed Hydrolysis | Aqueous Solution | N/A | N/A | -27.2 |

| Trypsin-Catalyzed Hydrolysis | Trypsin | N/A | N/A | N/A |

| Carbonic Anhydrase | Carbonic Anhydrase III | N/A | N/A | N/A |

| Carboxylesterase | Carboxylesterase | 0.83 | N/A | N/A |

Q & A

Basic Research Questions

Q. How can (4-Nitrophenyl)acetate be characterized using spectroscopic and physical methods?

To confirm the identity and purity of this compound, researchers should:

- Melting Point Analysis : Verify the compound’s melting point (75–77°C) using differential scanning calorimetry (DSC) or a capillary method .

- Spectroscopic Techniques :

- NMR : Analyze H and C NMR spectra to confirm the acetate ester group (δ ~2.1 ppm for methyl protons) and nitrophenyl aromatic protons (δ ~7.5–8.3 ppm).

- FT-IR : Identify the carbonyl stretch (~1740 cm) of the ester group and nitro group vibrations (~1520, 1340 cm) .

- Chromatography : Use HPLC or TLC with UV detection (λ = 400 nm for nitrophenolate release) to assess purity (>98%) .

Q. What are the optimal storage conditions for this compound to ensure stability in enzymatic assays?

- Temperature : Store at −20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Solvent Compatibility : Dissolve in anhydrous acetonitrile or DMSO for stock solutions, avoiding aqueous buffers unless used immediately .

Q. How is this compound utilized as a substrate in esterase and lipase activity assays?

this compound serves as a chromogenic substrate for hydrolytic enzymes:

- Mechanism : Enzymatic cleavage releases 4-nitrophenol, detectable at 405–410 nm (ε ≈ 18,500 Mcm) .

- Protocol :

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and binding energy calculations improve the design of enzyme inhibition studies using this compound?

- Computational Workflow :

- Docking : Use software like AutoDock Vina to model substrate-enzyme interactions (e.g., with Bombyx mori carbonic anhydrase) .

- g_mmpbsa Analysis : Calculate binding free energy (ΔG) contributions from key residues (e.g., PRO145: −8.54 kJ/mol; CYS217: −2.63 kJ/mol) to identify critical binding regions .

- MD Simulations : Run simulations (≥100 ns) to assess conformational stability and validate active-site interactions .

Table 1 : Key residue contributions to this compound binding in Bombyx mori carbonic anhydrase

| Residue | ΔE (kJ/mol) | ΔG (kJ/mol) | ΔG (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|---|

| PRO145 | −8.24 | 0.56 | −0.84 | −8.54 |

| CYS217 | −3.26 | 0.65 | 0.00 | −2.63 |

Q. What crystallographic techniques are suitable for resolving the structural features of this compound derivatives?

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (e.g., from methanol/water).

- Resolve bond lengths (C=O: ~1.20 Å; aromatic C–N: ~1.47 Å) and torsion angles to confirm steric effects .

- Synchrotron Radiation : Enhance resolution for nitro group orientation analysis, critical for understanding electronic effects in catalysis .

Q. How can synthetic routes to this compound derivatives be optimized for higher yields?

- Route Comparison :

- Catalytic Optimization :

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Monitor reaction progress via TLC (R ≈ 0.4 in hexane:ethyl acetate, 7:3) .

Methodological Notes

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Substrate Efficiency in Enzymatic Reactions

4-NPA is compared with structurally similar nitrophenyl esters and other substrates in enzyme assays:

Key Insights :

- 4-NPA’s low Km (0.27–0.41 mM) in AXEs suggests high substrate affinity, outperforming natural substrates like acetylated xylan in assay sensitivity .

- Ethyl acetate, while less chromogenically useful, is more relevant for in vivo studies .

Key Insights :

- 4-NPA-derived thiadiazoles exhibit antimicrobial activity, outperforming non-nitrophenyl analogs in potency .

- Ethyl 4-nitrophenylacetate’s stability and ease of reduction to amino derivatives make it versatile in drug synthesis .

Key Insights :

- Nitrophenyl groups enhance antimicrobial activity, likely due to electron-withdrawing effects improving membrane penetration .

Stability and Reactivity in Solvent Systems

Key Insights :

- 4-NPA retains high activity in hydrophilic alcohols, making it suitable for industrial biocatalysis .

Méthodes De Préparation

Classical Acetylation of 4-Nitrophenol with Acetic Anhydride

The most straightforward method for synthesizing (4-nitrophenyl)acetate involves the direct acetylation of 4-nitrophenol using acetic anhydride. This reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM).

Reaction Mechanism and Conditions

The nucleophilic acyl substitution proceeds via the activation of acetic anhydride by DMAP, which facilitates the attack of the phenolic oxygen from 4-nitrophenol. The reaction is exothermic and achieves completion within 2 hours at room temperature . A stoichiometric excess of acetic anhydride (1.2 equivalents relative to 4-nitrophenol) ensures high conversion rates.

Table 1: Optimization Parameters for DMAP-Catalyzed Acetylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (DMAP) Loading | 1% (w/w) | Maximizes rate |

| Solvent | Dichloromethane | Prevents hydrolysis |

| Reaction Time | 2 hours | >95% conversion |

| Workup | HCl wash, Na₂SO₄ drying | 99% purity |

Post-reaction workup involves extraction with 0.1 M HCl to remove unreacted 4-nitrophenol, followed by drying over anhydrous sodium sulfate. The crude product is typically isolated as a white solid after evaporation and recrystallization from ethanol .

Pressurized Alkaline Hydrolysis of p-Nitrochlorobenzene Followed by Acetylation

Industrial-scale production of PNPA often employs p-nitrochlorobenzene (PNCB) as a cost-effective precursor. This two-step process mitigates equipment corrosion by avoiding direct use of strong acids.

Step 1: Hydrolysis to Sodium p-Nitrophenolate

PNCB undergoes alkaline hydrolysis under pressurized conditions to form sodium p-nitrophenolate. The reaction is conducted at 140°C and 0.3 MPa for 10 hours, with a molar ratio of 2.5:1 NaOH:PNCB . A 15% (w/w) sodium hydroxide solution optimizes nucleophilic displacement while minimizing side reactions.

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value | Yield |

|---|---|---|

| Temperature | 140°C | 91% |

| Pressure | 0.3 MPa | - |

| NaOH Concentration | 15% (w/w) | - |

| Reaction Time | 10 hours | - |

Step 2: Acetylation with Acetic Anhydride

The resultant sodium p-nitrophenolate is treated with acetic anhydride at 50–60°C without solvent. This method achieves a 90.6% isolated yield of PNPA, significantly higher than traditional routes . The absence of solvent simplifies purification, as the product precipitates upon cooling.

Alternative Synthetic Routes and Emerging Methodologies

Carboxylation-Based Approaches

Patent CN102718659B describes a novel pathway involving carboxylation of 4-bromo-2-nitrobenzyl sodium with CO₂, followed by acidification . Although developed for a brominated analog, this method suggests potential adaptability for PNPA synthesis through nitro group retention strategies.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, MeCN-d₃) of PNPA exhibits characteristic signals at δ 8.29 (d, J = 9.2 Hz, 2H, aromatic), 7.36 (d, J = 9.2 Hz, 2H, aromatic), and 2.32 (s, 3H, acetyl methyl) . The absence of peaks between δ 10–12 confirms complete acetylation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column (acetonitrile/water + 0.1% TFA) achieves >97% purity. The retention time (t₃ = 6.8 min) serves as a critical quality metric .

Industrial Considerations and Environmental Impact

The pressurized hydrolysis-acetylation route offers distinct advantages for scale-up:

-

Corrosion Reduction : Alkaline conditions minimize HCl generation vs. traditional methods.

-

Solvent-Free Acetylation : Eliminates DCM waste streams.

-

Energy Efficiency : Exothermic acetylation requires minimal heating.

However, the 10-hour hydrolysis step necessitates specialized pressure reactors, increasing capital costs. Life-cycle assessments comparing this method to DMAP-catalyzed synthesis are needed to quantify net environmental benefits.

Propriétés

Formule moléculaire |

C8H6NO4- |

|---|---|

Poids moléculaire |

180.14 g/mol |

Nom IUPAC |

2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1 |

Clé InChI |

YBADLXQNJCMBKR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.